REACTION_CXSMILES
|
Cl.FC1C=C(CCN)C=C(C(F)(F)F)C=1.[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([CH2:23][C:24]#[N:25])=[CH:19][C:18]=1[C:26]([F:29])([F:28])[F:27].C1COCC1>>[ClH:16].[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([CH2:23][CH2:24][NH2:25])=[CH:19][C:18]=1[C:26]([F:27])([F:28])[F:29] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.FC=1C=C(C=C(C1)C(F)(F)F)CCN
|
Name
|
|
Quantity
|
3.188 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)CC#N)C(F)(F)F
|
Name
|
|
Quantity
|
76 mmol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=C(C=C(C=C1)CCN)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.52 g | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |